molecular formula C14H14O3 B8311005 4-(2'-Hydroxymethylphenoxy)benzyl alcohol CAS No. 13826-37-4

4-(2'-Hydroxymethylphenoxy)benzyl alcohol

Cat. No. B8311005
M. Wt: 230.26 g/mol
InChI Key: HPNLMNAACJXUEM-UHFFFAOYSA-N
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Patent
US04238620

Procedure details

A solution of 2-(4'-ethoxycarbonylphenoxy)benzoic acid (35 g) in dry tetrahydrofuran (120 ml) was added dropwise to a stirred suspension of lithium aluminum hydride (9.3 g) in dry tetrahydrofuran (300 ml) at room temperature. After the addition, the mixture was refluxed with stirring for 4 hours, and then the excess of lithium aluminum hydride was destroyed by cautious addition of water. The mixture was concentrated and dilute hydrochloric acid was added to the residue. The resulting mixture was extracted with chloroform and the extracts were washed with water. Concentration of the dried extracts gave crude 4-(2'-hydroxymethylphenoxy)benzyl alcohol (25 g) as an oil, IRνmaxfilm cm-1 : 3300 (OH).
Name
2-(4'-ethoxycarbonylphenoxy)benzoic acid
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:21]=[CH:20][C:9]([O:10][C:11]2[CH:19]=[CH:18][CH:17]=[CH:16][C:12]=2[C:13](O)=[O:14])=[CH:8][CH:7]=1)=O)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[OH:14][CH2:13][C:12]1[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=1[O:10][C:9]1[CH:20]=[CH:21][C:6]([CH2:4][OH:3])=[CH:7][CH:8]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
2-(4'-ethoxycarbonylphenoxy)benzoic acid
Quantity
35 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(OC2=C(C(=O)O)C=CC=C2)C=C1
Name
Quantity
9.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
CUSTOM
Type
CUSTOM
Details
the excess of lithium aluminum hydride was destroyed by cautious addition of water
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
dilute hydrochloric acid was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with chloroform
WASH
Type
WASH
Details
the extracts were washed with water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC1=C(OC2=CC=C(CO)C=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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